![molecular formula C15H16O4 B6380139 5-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261950-88-2](/img/structure/B6380139.png)
5-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95%
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Overview
Description
5-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% (5-DMPP-2MP) is a synthetic compound that has been used in a variety of scientific research applications. It is a phenolic compound, which is a type of organic compound composed of a hydroxyl group attached to an aromatic ring. 5-DMPP-2MP has a wide range of uses in the field of research due to its interesting properties, such as its ability to act as an antioxidant and its potential for use as a therapeutic agent.
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as an antioxidant in oxidative stress models, as a therapeutic agent in cancer research, and as a potential anti-inflammatory agent. It has also been studied for its anti-bacterial properties and its potential to inhibit the growth of certain types of bacteria. Additionally, 5-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% has been used as an inhibitor in enzyme studies and has been studied for its potential to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% is not yet fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting the oxidation of lipids. Additionally, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators. It is also thought to act as an anti-bacterial agent by inhibiting the growth of certain types of bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% are still being studied. However, it has been shown to have antioxidant activity and to be able to scavenge free radicals. Additionally, it has been shown to have potential anti-inflammatory properties and to inhibit the production of pro-inflammatory mediators. It has also been shown to have potential anti-bacterial properties and to inhibit the growth of certain types of bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% in lab experiments include its relative ease of synthesis and its availability in a 95% pure form. Additionally, it has been shown to have a wide range of potential applications in scientific research. The major limitation of using 5-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% in lab experiments is that its mechanism of action is not yet fully understood.
Future Directions
The potential future directions for 5-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. Additionally, further research should be done to explore its potential as a therapeutic agent and its potential to inhibit the growth of certain types of bacteria. Additionally, further research should be done to explore its potential as an antioxidant and to identify potential new uses for the compound. Finally, further research should be done to explore its potential as an inhibitor in enzyme studies.
Synthesis Methods
5-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% is synthesized through the reaction of 2,5-dimethoxyphenol with 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out at room temperature, and the product is isolated in 95% pure form. The reaction is relatively simple and can be carried out in a laboratory setting.
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-11-5-7-14(18-2)12(9-11)10-4-6-15(19-3)13(16)8-10/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBGJDYSZBHTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685651 |
Source
|
Record name | 2',4,5'-Trimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261950-88-2 |
Source
|
Record name | 2',4,5'-Trimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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